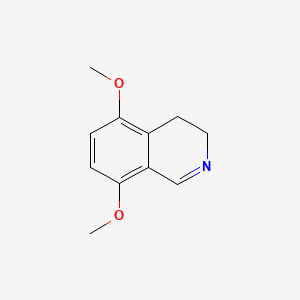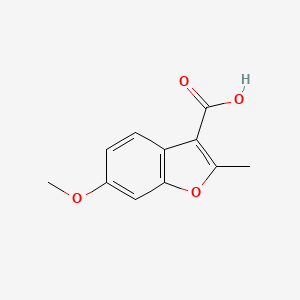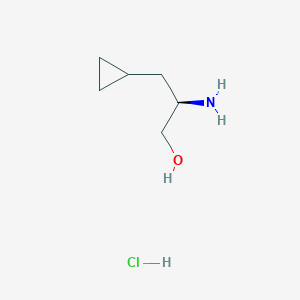
(R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Applications De Recherche Scientifique
Aryloxypropyl Derivatives
A study by Petrow and Stephenson (1953) discusses the synthesis of aryloxypropanol derivatives, including the l-aryloxy-3-aminopropan-2-ol structure, which bears a formal structural resemblance to certain antibiotics. This indicates its potential use in developing muscle-relaxing and antibacterial/antifungal properties (Petrow & Stephenson, 1953).
Antitumor Activity
Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research suggests a potential application in cancer treatment (Isakhanyan et al., 2016).
Synthesis of Enantiomerically Pure Compounds
Bredikhina et al. (2014) synthesized enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, indicating the application of (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride in creating specific enantiomers for chemical research (Bredikhina et al., 2014).
Antimalarial Activity
D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, which showed moderate antiplasmodial activity against strains of Plasmodium falciparum. This implies its potential use in developing antimalarial drugs (D’hooghe et al., 2011).
Uterine Relaxant Activity
Viswanathan and Chaudhari (2006) synthesized derivatives of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, exhibiting potent uterine relaxant activity. This suggests its application in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).
Malaria Parasite Activities
Robin et al. (2007) evaluated a series of 1-aminopropan-2-ols against strains of malaria, highlighting its potential in malaria treatment (Robin et al., 2007).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethylene diamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with sodium borohydride in methanol to yield cyclopropane carboxylic acid methyl ester.", "Step 2: Cyclopropane carboxylic acid methyl ester is reacted with ethylene diamine in diethyl ether to yield (R)-2-Amino-3-cyclopropylpropan-1-ol.", "Step 3: (R)-2-Amino-3-cyclopropylpropan-1-ol is reacted with hydrochloric acid in water to yield (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride." ] } | |
Numéro CAS |
1038393-51-9 |
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
Clé InChI |
FOLTVANRLLYQGK-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC1C[C@H](CO)N |
SMILES |
C1CC1CC(CO)N.Cl |
SMILES canonique |
C1CC1CC(CO)N |
Séquence |
X |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)



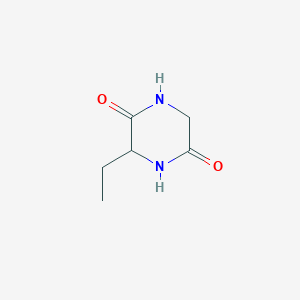
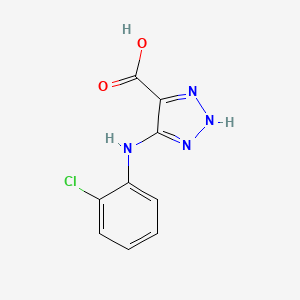
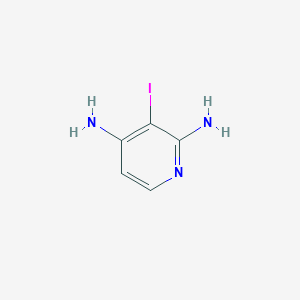

![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
